molecular formula C20H28N6O2 B11132494 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

Cat. No.: B11132494
M. Wt: 384.5 g/mol
InChI Key: VBAYPZWXYRBEHU-UHFFFAOYSA-N
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Description

2-[4-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENOXY]-N~1~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetraazole ring, a phenoxy group, and a quinolizine moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

The synthesis of 2-[4-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENOXY]-N~1~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)ACETAMIDE involves multiple steps. One common method starts with the preparation of the tetraazole ring through the reaction of nitriles with sodium azide under acidic conditions. The phenoxy group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the quinolizine moiety through a cyclization reaction. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENOXY]-N~1~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tetraazole ring can interact with metal ions, potentially inhibiting metalloproteins. The phenoxy group may interact with hydrophobic pockets in proteins, while the quinolizine moiety can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include those with tetraazole, phenoxy, and quinolizine moieties. Examples include:

    2-METHYL-2H-1,2,3,4-TETRAAZOLE: Shares the tetraazole ring but lacks the phenoxy and quinolizine groups.

    PHENOXYACETIC ACID: Contains the phenoxy group but lacks the tetraazole and quinolizine moieties.

    QUINOLIZINE DERIVATIVES: Compounds with the quinolizine moiety but different substituents.

Properties

Molecular Formula

C20H28N6O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C20H28N6O2/c1-25-23-20(22-24-25)15-7-9-17(10-8-15)28-14-19(27)21-13-16-5-4-12-26-11-3-2-6-18(16)26/h7-10,16,18H,2-6,11-14H2,1H3,(H,21,27)

InChI Key

VBAYPZWXYRBEHU-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCC3CCCN4C3CCCC4

Origin of Product

United States

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